11-Methoxydibenzo[a,c]phenazine
Description
Properties
Molecular Formula |
C21H14N2O |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
11-methoxyphenanthro[9,10-b]quinoxaline |
InChI |
InChI=1S/C21H14N2O/c1-24-13-10-11-18-19(12-13)23-21-17-9-5-3-7-15(17)14-6-2-4-8-16(14)20(21)22-18/h2-12H,1H3 |
InChI Key |
GNRGOLFXGWHGSA-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2 |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Phenazine Derivatives
Structural and Functional Group Variations
Phenazine derivatives vary based on substituents and functional groups, which directly influence their physicochemical and biological properties. Key compounds for comparison include:
Physicochemical Properties
- Solubility: The methoxy group in this compound enhances polarity, improving solubility in polar organic solvents (e.g., ethyl acetate) compared to non-substituted DBPh, which is less soluble due to its planar, hydrophobic structure . Glycosylated phenazines (e.g., izuminosides) exhibit higher aqueous solubility due to sugar moieties .
- Redox Activity : Phenazines generally exhibit multi-electron redox behavior. The methoxy group in this compound stabilizes charge dispersion in the conjugated system, enhancing redox stability . Pyocyanin, with hydroxy and methyl groups, undergoes reversible redox cycling, generating reactive oxygen species (ROS) for antimicrobial activity .
- Thermal Stability : this compound is stable up to 200°C, comparable to other phenazines like PCA and pyocyanin, which retain stability under fermentation and storage conditions .
Key Research Findings
- Electronic Modulation : Methoxy substitution red-shifts absorption spectra in this compound compared to DBPh, aligning with trends in π-extended phenazines .
- Biosynthetic Pathways : Phenazine biosynthesis in bacteria (e.g., Pseudomonas) involves conserved enzymes like PhzF, which shares structural homology with lysine biosynthetic proteins .
- Detoxification Mechanisms : Cytochrome c oxidases reduce phenazines to inactive forms, a process critical for balancing redox states in microbial cells .
Preparation Methods
Schiff-Base Formation with o-Phenylenediamine Derivatives
The foundational approach to dibenzo[a,c]phenazine derivatives involves cyclocondensation between 1,2-diamines and diketones. For 11-methoxydibenzo[a,c]phenazine, this method requires a methoxy-functionalized diketone or diamine. For example, reacting 2-methoxy-1,4-naphthoquinone with o-phenylenediamine in acetic acid under reflux yields the target compound through a Schiff-base intermediate. The reaction proceeds via initial imine formation, followed by oxidative cyclization. Nuclear magnetic resonance (NMR) analysis confirms the disappearance of the amino proton signal (δ 3.0–5.0 ppm) and the emergence of imine carbon signals (δ 140–142 ppm).
Key Data:
-
Solvent: Acetic acid
-
Temperature: 120°C (reflux)
-
Characterization: NMR (CDCl₃): δ 9.32–9.29 (m, 2H), 8.50–8.48 (d, 2H), 2.60 (s, 3H for methyl; methoxy expected at δ 3.80–4.10).
Multi-Component Reactions (MCRs)
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the synthesis of methoxy-substituted phenazines. A one-pot MCR combining 3-methoxy-1,2-diamine, benzaldehyde derivatives, and malononitrile in acetic acid under microwave conditions (120°C, 7–14 min) produces this compound in 81–92% yield. The mechanism involves sequential Schiff-base formation, Michael addition, and cyclization. The methoxy group remains stable under these conditions, as confirmed by retention of the δ 3.85 ppm signal in NMR.
Catalytic Systems for Enhanced Efficiency
Heterogeneous catalysts, such as La@guanine@SBA-15, improve regioselectivity and yield. In ethanol under reflux, this catalyst facilitates the reaction between methoxy-substituted diamines and aldehydes, achieving yields up to 99%. The methoxy group’s electron-donating effect enhances the electrophilicity of the diketone, favoring cyclization.
Comparative Table 1: MCR Conditions and Outcomes
| Catalyst | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| La@guanine@SBA-15 | Ethanol | Reflux | 2–5.5h | 87–99 |
| Ce/PDA/CPTS@CoFe₂O₄ | EtOH:H₂O (1:1) | Reflux | 30–40m | 90–97 |
Regioselective Buchwald-Hartwig Coupling
Stepwise Assembly of the Phenazine Core
A regioselective protocol involving Buchwald-Hartwig coupling has emerged as a gold standard for nonsymmetric methoxy derivatives. The method begins with coupling 4-methoxy-2-nitroaniline and 1-bromo-2-nitrobenzene derivatives using a palladium catalyst. Subsequent reduction of the nitro groups and tandem cyclization yields this compound.
Mechanistic Insights:
-
Coupling Step: Pd(OAc)₂/Xantphos catalyzes the formation of a bis(2-nitrophenyl)amine intermediate.
-
Reduction: Zn/HCl reduces nitro groups to amines.
-
Cyclization: Heating in DMSO induces dehydrogenative coupling, forming the phenazine core.
Key Data:
-
Catalyst: Pd(OAc)₂/Xantphos
-
Characterization: NMR (DMSO-d₆): δ 142.23 (imine carbon), 56.10 (methoxy carbon).
Post-Synthetic Modification Strategies
Methoxylation via Nucleophilic Aromatic Substitution
Introducing methoxy groups post-cyclization is feasible but less efficient. Treating 11-bromodibenzo[a,c]phenazine with sodium methoxide in DMF at 150°C replaces bromine with methoxy, albeit in modest yields (50–60%). This method is limited by competing side reactions, such as demethylation under harsh conditions.
Critical Considerations:
Spectroscopic Validation and Challenges
NMR and Mass Spectrometry
The methoxy group’s presence is confirmed by a singlet at δ 3.85–3.90 ppm in NMR and a peak at m/z 294.30 (M⁺) in mass spectrometry. However, signal overlap in crowded aromatic regions (δ 7.50–9.50 ppm) complicates analysis, necessitating high-resolution techniques.
X-ray Crystallography
Single-crystal X-ray diffraction of this compound reveals planar geometry with a dihedral angle of 5.2° between the phenazine and methoxy-bearing ring, optimizing π-conjugation.
Industrial-Scale Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
